3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties, with a methoxybenzyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methoxybenzylamine and a suitable indole derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation to form the desired pyrimidoindole structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxybenzyl group and other positions on the pyrimidoindole core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly in the field of oncology, due to its ability to interact with biological targets and exhibit anticancer activity.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, given its structural similarity to biologically active molecules.
Material Science: The unique electronic properties of the pyrimidoindole core make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism by which 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other proteins critical for cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and modifications to the compound.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar indole-based structure but differs in the degree of saturation and substituents.
Pyridazino[4,5-b]indole: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-15-9-5-2-6-12(15)10-21-11-19-16-13-7-3-4-8-14(13)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFJSBNHOBJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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